BenchChemオンラインストアへようこそ!

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Medicinal Chemistry Scaffold Optimization ADME Prediction

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (CAS 1007-60-9) is a versatile spirocyclic building block featuring a 1,3,8-triazaspiro[4.5]decan-4-one core with an N1-methyl substituent. This scaffold has been established as a privileged structure in drug discovery, most notably enabling phospholipase D (PLD) isoform-selective inhibitors with nanomolar potency.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68
CAS No. 1007-60-9
Cat. No. B3197793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
CAS1007-60-9
Molecular FormulaC8H16ClN3O
Molecular Weight205.68
Structural Identifiers
SMILESCN1CNC(=O)C12CCNCC2.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H
InChIKeyUWKLQVDPWITJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Hydrochloride (CAS 1007-60-9) – Class, Characteristics & Sourcing


1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (CAS 1007-60-9) is a versatile spirocyclic building block featuring a 1,3,8-triazaspiro[4.5]decan-4-one core with an N1-methyl substituent. This scaffold has been established as a privileged structure in drug discovery, most notably enabling phospholipase D (PLD) isoform-selective inhibitors with nanomolar potency [1]. The compound is supplied as a hydrochloride salt offering improved handling characteristics: powder physical form, room-temperature storage stability, and a defined melting point of 200–203 °C . Its molecular formula is C₈H₁₆ClN₃O (MW 205.69), and standard commercial purity is ≥95% .

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Hydrochloride: Why Generic Substitution with Closest Analogs Fails


The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is not functionally interchangeable across all substitution patterns. The N1-methyl substitution differentiates this compound from the unsubstituted core (CAS 56186-25-5) by modulating lipophilicity (estimated ΔXLogP3 ≈ +0.8) and electronic properties, which critically influence the ADME profile of downstream derivatives [1]. Furthermore, the 4-one (hydantoin-like) regioisomer is distinct from the 2-one series: the 4-one scaffold has been specifically identified as a privileged structure engendering PLD2 selectivity with nanomolar potency and up to 40-fold selectivity over PLD1, while the 2-one scaffold does not share this validated biological profile [2]. Unlike pre-functionalized analogs such as spiperone (CAS 749-02-0) or N-methylspiperone, this compound retains a free N8-piperidine secondary amine as a derivatization handle, making it uniquely suited as a late-stage diversification intermediate rather than a final biological probe. Generic substitution with the unsubstituted core, a different regioisomer, or an already-elaborated analog will lead to divergent physicochemical properties, altered reactivity at the N8 position, and loss of the validated PLD2-preferring pharmacological trajectory [1] [2].

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


N1-Methyl vs. Unsubstituted Core: Physicochemical Differentiation Empirically Quantified

The N1-methyl substituent in the target compound directly modulates the lipophilicity and hydrogen-bonding capacity compared to the unsubstituted 1,3,8-triazaspiro[4.5]decan-4-one core (CAS 56186-25-5). The unsubstituted core has a computed XLogP3 of -1.1, with 3 hydrogen bond donors (HBD) [1]. Introduction of the N1-methyl group reduces the HBD count from 3 to 2, while the free base molecular weight increases from 155.20 to 169.22 g/mol, and the predicted XLogP3 increases by approximately 0.8 log units [1]. This 0.8-unit lipophilicity shift is within the range known to significantly impact passive membrane permeability and oral absorption in lead optimization campaigns.

Medicinal Chemistry Scaffold Optimization ADME Prediction

Privileged Scaffold Validation: 1,3,8-Triazaspiro[4.5]decan-4-one vs. 2-One Regioisomer for PLD2 Selectivity

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been experimentally validated as a privileged structure that engenders PLD2 isoform selectivity, a property not shared by the 1,3,8-triazaspiro[4.5]decan-2-one regioisomer. In a published SAR campaign, the 4-one scaffold yielded PLD2 inhibitors with nanomolar cellular potency (PLD2 IC₅₀ = 110 nM for lead compound 3) and up to 40-fold selectivity over PLD1 [1]. In contrast, the 2-one regioisomer has not been associated with PLD isoform selectivity in the peer-reviewed literature. This establishes the 4-one scaffold as a critical structural determinant for PLD2-preferring pharmacology.

Phospholipase D Inhibition Cancer Biology Isoform Selectivity

N8 Free Amine Derivatization Handle vs. Pre-Functionalized Analogs (Spiperone / N-Methylspiperone)

Unlike spiperone (CAS 749-02-0; a potent D₂/5-HT₂A antagonist with Ki = 0.06 nM at D₂ ) and N-methylspiperone (Ki ≈ 0.265 nM at D₃ [1]), which are fully elaborated at N1, N3, and N8 positions and serve as pharmacological tool compounds, 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride retains a free secondary amine at the N8 piperidine position. This free amine is the critical synthetic handle for late-stage diversification: reductive amination, amide coupling, sulfonylation, or N-arylation. Spiperone and N-methylspiperone cannot be used as diversification intermediates because all three nitrogen positions are already substituted. The molecular weight difference underscores the scaffold-versus-tool distinction: spiperone MW = 395.9; target compound HCl salt MW = 205.69 ; this 190 Da difference reflects the absence of the N8-arylbutyrophenone moiety and preserves the N8 derivatization vector.

Chemical Biology Late-Stage Functionalization Building Block

Salt Form Handling Advantage: Defined Melting Point and Room-Temperature Stability

The hydrochloride salt of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one offers quantifiable handling advantages over the free base and over related free-base scaffolds. The salt has a well-defined melting point of 200–203 °C, is supplied as a powder, and is specified for storage at room temperature . In contrast, the unsubstituted 1,3,8-triazaspiro[4.5]decan-4-one core (CAS 56186-25-5) is typically handled as the free base with no defined melting point from standard vendors, and the more complex analog spiperone requires refrigerated storage in solution for stability . The hydrochloride salt form ensures consistent weighing, batch-to-batch reproducibility, and long-term room-temperature stability, which are critical for high-throughput screening and compound management workflows.

Compound Management Formulation Solid-State Chemistry

N1-Methyl in 5-HT₂A Radioligand Selectivity: SAR Inference from IMSP Analog

A closely related analog, 8-[3-(4-iodobenzoyl)propyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one (IMSP), which shares the identical N1-methyl-1,3,8-triazaspiro[4.5]decan-4-one core, demonstrated significantly higher selectivity for the 5-HT₂A receptor over D₁, D₂, and α₁ receptors compared to the N1-unsubstituted phenyl analog (DMSP) [1]. This SAR establishes that the N1-methyl group, in combination with appropriate N8 substitution, contributes to enhanced 5-HT₂A selectivity over off-target aminergic receptors. This finding provides class-level validation for the N1-methylated scaffold in CNS receptor-targeted programs.

Serotonin Receptor PET Imaging Radioligand Development

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Hydrochloride: Optimal Research & Industrial Application Scenarios


PLD2-Selective Inhibitor Discovery: Late-Stage Diversification at N8

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been validated as a privileged structure that engenders PLD2 selectivity with nanomolar cellular potency and up to 40-fold selectivity over PLD1 [1]. The target compound, with its free N8-piperidine amine, is the ideal starting material for parallel library synthesis via reductive amination, amide coupling, or sulfonylation to explore N8 substituent effects on PLD2 isoform selectivity. Using the pre-installed N1-methyl eliminates one synthetic step and ensures the lipophilicity baseline is optimized for CNS- or cell-permeable inhibitors. This scenario is directly supported by the SAR campaigns described in the primary literature [1].

CNS Receptor Radioligand and PET Tracer Precursor Development

Analogs bearing the N1-methyl-1,3,8-triazaspiro[4.5]decan-4-one core (e.g., IMSP) have demonstrated enhanced 5-HT₂A receptor selectivity over D₁, D₂, and α₁ off-targets compared to N1-unsubstituted analogs [2]. The target compound serves as the direct precursor for radiolabeling at the N8 position, enabling the synthesis of ¹¹C-methylated or ¹²³I-iodinated PET/SPECT tracers. The hydrochloride salt form with defined melting point (200–203 °C) facilitates precise stoichiometric control during radiolabeling reactions, a critical requirement for radiochemical yield reproducibility .

Scaffold-Hopping and Privileged Structure Library Synthesis

The 1,3,8-triazaspiro[4.5]decan-4-one framework is recognized as a privileged structure in GPCR and enzyme inhibitor discovery [1] . The target compound's N8 free amine enables rapid generation of diverse screening libraries through robust, high-yielding N-functionalization chemistry. With a molecular weight of only 205.69 (HCl salt), this building block provides a favorable starting point for lead-like libraries (MW typically <350 after single-step derivatization), adhering to fragment-based and lead-oriented synthesis guidelines. Its room-temperature storage stability and defined melting point further support automated library production workflows .

D₂/D₃ Receptor Antagonist SAR Exploration via N8 Diversification

While spiperone (D₂ Ki = 0.06 nM) and N-methylspiperone (D₃ Ki ≈ 0.265 nM) are potent but fully elaborated dopamine receptor antagonists unsuitable for further structural optimization , the target compound provides the identical N1-methyl-triazaspiro core with an unsubstituted N8 position. This enables systematic exploration of N8 substituent effects on D₂/D₃ receptor affinity and subtype selectivity. The 190 Da molecular weight gap between the target compound (205.69 Da) and spiperone (395.9 Da) provides substantial room for N8 substituent exploration while maintaining drug-like physicochemical space .

Quote Request

Request a Quote for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.